
メチル (2S,3S,4R)-3,4-ジアセチルオキシ-3,4-ジヒドロ-2H-ピラン-2-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate," is a derivative of the 2H-pyran family, characterized by a dihydro-2H-pyran ring structure with acetyloxy substituents and a carboxylate group. This class of compounds is significant in organic chemistry due to their potential applications in synthesizing various carbo- and heterocycles, which are valuable in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related 2H-pyran derivatives often involves starting materials such as dehydroacetic acid, ketene, or diketene, which can proceed under mild conditions to yield high product percentages. For instance, the reaction of dehydroacetic acid with "magic methyl" (methyl fluorosulfonate) produces methyl 2,6-dimethyl-4H-pyran-4-one-3-carboxylate in an 85% yield under mild conditions . This suggests that the synthesis of the compound could also be achieved through similar methods, potentially involving acylation reactions to introduce the acetyloxy groups.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, reveals a distorted half-boat conformation of the dihydro-2H-pyran ring. The acetyloxy group adjacent to the methylacetate group lies above the plane of the remaining ring atoms, indicating steric interactions that influence the overall conformation . This information can be extrapolated to the target compound, suggesting that it may also exhibit a similar conformation due to the presence of acetyloxy groups.
Chemical Reactions Analysis
Compounds within the 2H-pyran family show reactivity towards various reagents. For example, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates react with acids, acetic anhydride, and alcohols, leading to the formation of different substituted derivatives . This indicates that the compound of interest may also undergo reactions with these reagents, potentially leading to the formation of novel structures with diverse chemical properties.
Physical and Chemical Properties Analysis
The physical properties of 2H-pyran derivatives can be deduced from crystallographic analyses. For instance, methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate is a colorless crystal, and its structure has been confirmed by X-ray crystallography . The molecule is nearly planar, with specific torsion angles defining its conformation. These findings suggest that the compound may also crystallize in a similar manner and possess planarity with certain deviations due to substituents. The chemical properties, such as reactivity and stability, can be inferred from the functional groups present, indicating that the compound may be reactive towards nucleophiles due to the presence of acetyloxy and carboxylate groups.
科学的研究の応用
グリコサミノグリカンと糖タンパク質の合成
メチル 3,4-ジ-O-アセチル-D-グルクロン酸 (MDG) は、グリコサミノグリカンと糖タンパク質の合成において重要な役割を果たします . これらは、細胞シグナル伝達、構造的完全性、分子認識など、さまざまな生物学的プロセスに関与する重要な生体分子です。
炭水化物化学
炭水化物化学では、MDGは糖のヒドロキシル基の保護に使用されます。 これは、糖分子内の他のヒドロキシル基の化学変換を妨げます . これは、複雑な炭水化物とその誘導体の合成における基本的なステップです。
医薬品化学
MDGは、医薬品化学において重要な中間体として機能します。 炭水化物代謝に影響を与える分子を合成するために使用され、これは炭水化物処理障害関連疾患の治療開発に不可欠です .
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Similar compounds have been found to exert various biological effects, such as anti-anxiety and anticonvulsant activities .
特性
IUPAC Name |
methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYMNOQXLQYOFN-UTLUCORTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370479 |
Source


|
| Record name | ST50405664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57690-62-7 |
Source


|
| Record name | ST50405664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the typical outcome of a Ferrier reaction with glycals?
A1: The Ferrier reaction typically involves the reaction of glycals with nucleophiles in the presence of a Lewis acid catalyst. This reaction usually leads to an allylic rearrangement, resulting in the formation of 2,3-unsaturated glycosides. []
Q2: How does methyl 3,4-di-O-acetyl-D-glucuronal deviate from the expected Ferrier reaction outcome?
A2: Instead of the typical allylic rearrangement product, methyl 3,4-di-O-acetyl-D-glucuronal reacts with hydroxy acid esters (ethyl hydroxyacetate, methyl DL-lactate, or ethyl DL-3-hydroxybutyrate) under Ferrier conditions (BF3-Et2O catalysis) to yield 1,3-disubstituted derivatives. [] This unusual reactivity suggests that the presence of the carboxylic acid ester functionality at the anomeric position significantly influences the reaction pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

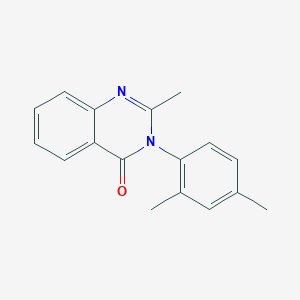
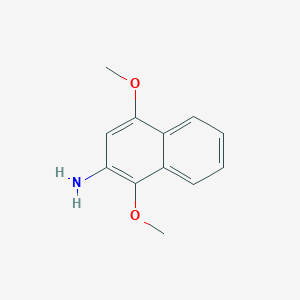



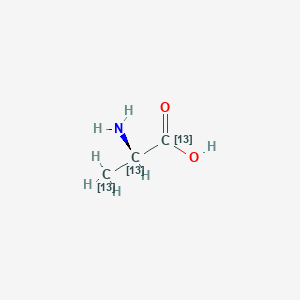


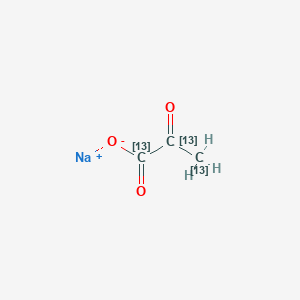

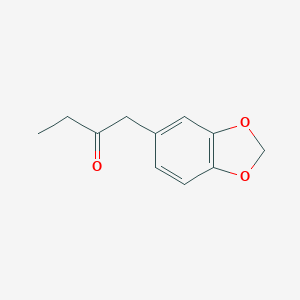

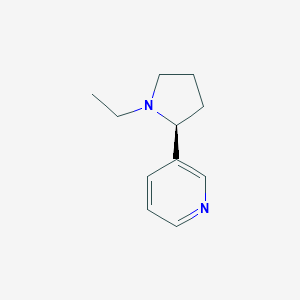
![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)